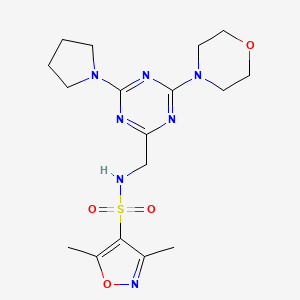
3,5-dimethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H25N7O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₇O₄S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 2034409-60-2 |
| Structure | Structure |
The compound acts primarily as a BRD4 inhibitor , targeting bromodomain-containing proteins that play a crucial role in regulating gene expression through acetylation marks on histones. The inhibition of BRD4 has been linked to the modulation of oncogenic pathways and has shown promise in cancer therapy.
Antitumor Activity
Research indicates that derivatives of 3,5-dimethylisoxazole exhibit significant antitumor activity. In vitro studies demonstrated that these compounds can inhibit tumor cell proliferation effectively. For instance, a study reported an IC50 value of less than 2.1 nM for certain derivatives against BRD4(1) proteins, indicating potent inhibitory effects on cancer cell lines .
In Vivo Studies
In vivo experiments have further validated the antitumor efficacy of these compounds. A notable study involved the administration of a specific isoxazole derivative in mouse models, resulting in a marked reduction in tumor size and improved survival rates compared to control groups. The observed effects were attributed to the compound's ability to disrupt critical signaling pathways involved in tumor growth and metastasis .
Case Studies
Case Study 1: Colorectal Cancer
A study focusing on colorectal cancer highlighted the potential of 3,5-dimethylisoxazole derivatives as therapeutic agents. The compound showed significant inhibition of cell migration and invasion in vitro, suggesting its utility in preventing metastasis. The study concluded that further optimization of these compounds could lead to effective treatments for colorectal cancer patients .
Case Study 2: Combination Therapy
Another investigation explored the effects of combining 3,5-dimethylisoxazole derivatives with existing chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with conventional drugs, leading to synergistic effects that improved overall treatment outcomes in preclinical models .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 3,5-dimethylisoxazole derivatives:
属性
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-12-15(13(2)28-22-12)29(25,26)18-11-14-19-16(23-5-3-4-6-23)21-17(20-14)24-7-9-27-10-8-24/h18H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBJVMDYTARFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














